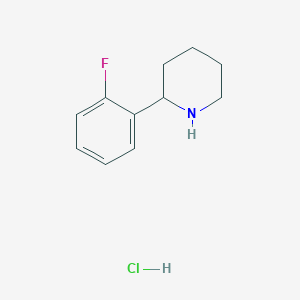

2-(2-Fluorophenyl)piperidine hydrochloride

Übersicht

Beschreibung

2-(2-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It has a molecular weight of 215.695 Da . It is commonly used as a pharmaceutical intermediate and research compound . The compound is stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow sticky oil to semi-solid substance . The compound is stored at temperatures between 2-8°C .Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Similar compounds such as meperidine and Biperiden are known to interact with opioid receptors and acetylcholine receptors respectively

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may act as an agonist or antagonist at its target receptors, leading to changes in cellular signaling . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s affinity for it.

Biochemical Pathways

If it acts on opioid or acetylcholine receptors like its structural analogs, it could potentially influence pain perception, mood, and various autonomic functions .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

If it acts on opioid or acetylcholine receptors, it could potentially modulate neuronal signaling, leading to changes in pain perception, mood, and autonomic functions .

Biochemische Analyse

Biochemical Properties

2-(2-Fluorophenyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with cytochrome P450 enzymes is noteworthy, as it undergoes metabolic transformations mediated by these enzymes . These interactions often involve electron and proton transfer processes, which are crucial for the compound’s metabolic stability and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorine substitution impacts the relative orientation of the C-F bond, leading to changes in cell membrane permeability and solubility . These changes can enhance the compound’s pharmacokinetic properties, making it more effective in cellular environments.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorinated piperidine structure allows for specific conformational preferences, which are influenced by charge-dipole interactions, hyperconjugation, and steric repulsion . These interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits and minimize potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include the activation and deactivation of the compound through electron and proton transfer processes. The compound’s metabolism can affect its pharmacokinetic properties, including its bioavailability and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s fluorine substitution enhances its membrane permeability, facilitating its transport across cell membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBSIDEYKJNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

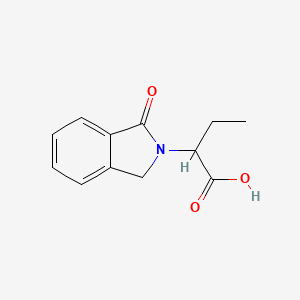

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride](/img/structure/B1388202.png)